Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Description
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Properties
IUPAC Name |
ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-3-20-11(18)8-21-15-16-13-12(14(19)17(15)2)9-6-4-5-7-10(9)22-13/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXISYKGDDTUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 282.36 g/mol
- CAS Number : Not available in the provided sources.
The compound consists of a benzothiolo-pyrimidine core structure that contributes to its biological activity.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of compounds related to the benzothiazole and pyrimidine structures. For instance:
- Study Findings : A derivative of a similar compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as chloramphenicol .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Ethyl 2-benzothiazolyl acetate | Staphylococcus aureus | 32 |
| Ethyl 2-benzothiazolyl acetate | Escherichia coli | 64 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Case Study : In vitro studies demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.66 µM in HCT-116 colon cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Related Benzothiazole Derivative | HCT-116 | 0.66 |
| Related Benzothiazole Derivative | MCF-7 | 1.25 |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the benzothiazole moiety have been documented:
- Research Insights : A study revealed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activities of Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate may be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
- Anti-inflammatory Mechanism : The compound may inhibit the NF-kB signaling pathway or modulate cytokine release.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate may serve as a lead compound for developing new anticancer agents. In silico docking studies suggest that it could inhibit key enzymes involved in tumor progression .
- Anti-inflammatory Properties : The compound has shown promise as a potential anti-inflammatory agent. Molecular docking studies indicate that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary research indicates that derivatives of this compound may possess antimicrobial properties. The presence of the sulfanyl group can enhance the interaction with microbial enzymes, leading to increased efficacy against various pathogens .
Synthesis and Derivatives
The synthesis of Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize:
- Simple Chemical Transformations : Utilizing common reagents to facilitate the formation of the desired structure.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of synthesized compounds .
Case Studies
- Docking Studies for Anti-inflammatory Activity : A study conducted on related compounds demonstrated their binding affinity to 5-lipoxygenase using molecular docking simulations. The results indicated that modifications on the ethyl acetate moiety could enhance anti-inflammatory effects .
- Synthesis and Biological Evaluation : A recent publication detailed a two-stage synthesis of similar compounds and evaluated their biological activities through various assays. The results highlighted the importance of structural modifications in enhancing pharmacological profiles .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for introducing polar functionalities for biological testing.
Reaction equation:
Key data:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux | 2-[(3-Methyl-4-oxo-benzothiolopyrimidinyl)sulfanyl]acetic acid | 85% | |
| HCl (10%), reflux | Same as above | 78% |
This reaction is pH-dependent, with alkaline conditions favoring faster kinetics.
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl group participates in nucleophilic displacement reactions, enabling the introduction of diverse substituents.
Reaction equation:
Examples:
| Nucleophile (R'-X) | Product | Application | Reference |
|---|---|---|---|
| Methyl iodide | Methyl-substituted derivative | Bioactivity optimization | |
| Benzyl chloride | Benzyl-substituted analog | SAR studies |
Reactions typically occur in polar aprotic solvents (e.g., DMF) at 60–80°C.
Oxidation of the Sulfur Atom
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions, altering electronic properties and bioactivity.
Reaction equation:
Oxidation outcomes:
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| HO | Sulfoxide | RT, 12 h | |
| NaIO | Sulfone | 0°C, 2 h |
Sulfoxidation enhances hydrogen-bonding capacity, potentially improving target binding.
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in [4+2] cycloaddition reactions with dienophiles, enabling structural diversification.
Example with maleic anhydride:
Key parameters:
| Dienophile | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene | 110°C | 62% | |
| Tetrazine | DCM | RT | 45% |
These reactions are stereospecific and highly dependent on electronic effects.
Condensation with Amines
The ester group reacts with primary amines to form amides, a strategy used to modify solubility and pharmacokinetic properties.
Reaction equation:
Notable examples:
| Amine | Product Application | Reference |
|---|---|---|
| Glycine ethyl ester | Water-soluble derivative | |
| 4-Aminophenyl | Fluorescent probe precursor |
Reactions require catalytic bases like DMAP and occur under reflux.
Stability Under Thermal and Photolytic Conditions
Experimental studies indicate moderate thermal stability but susceptibility to photodegradation:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| 100°C, 24 h (dry) | Ester cleavage | 8 h | |
| UV light (254 nm), 48 h | Sulfanyl group oxidation | 12 h |
Q & A
Basic: What are the optimal synthetic routes for Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the sulfur atom of the thiol group in the benzothienopyrimidinone core. Key steps include:
- Core Preparation : Cyclization of 5,6,7,8-tetrahydrobenzothiophene derivatives with thiourea or urea under acidic conditions to form the pyrimidinone ring .
- Sulfanyl Acetate Coupling : Reaction of the 2-thiol intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF .
- Optimization Parameters :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : 60–80°C for 6–12 hours balances yield and side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide retention times for purity assessment. ESI-MS in positive mode shows [M+H]⁺ peaks .
- FT-IR : Stretching bands at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (pyrimidinone C=O) validate functional groups .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL ) reveal bond angles and torsional strain in the tetrahydrobenzothiophene and pyrimidinone rings. For example, the dihedral angle between the benzothiophene and pyrimidinone planes is typically 5–15°, indicating partial conjugation .
- Challenges :
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) identifies discrepancies in non-covalent interactions .
Advanced: How can researchers design analogs with enhanced bioactivity while maintaining synthetic feasibility?
Methodological Answer:
- Scaffold Modification :
- Ring Expansion : Replace tetrahydrobenzothiophene with diazaspiro[4.5]decane (see EP 4 374 877 ) to modulate lipophilicity.
- Sulfanyl Group Replacement : Substitute -S- with -SO₂- or -NH- to alter electronic properties .
- Derivatization Strategies :
- SAR Analysis : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs .
Advanced: How should contradictory biological activity data (e.g., variable IC₅₀ values) be analyzed in structure-activity studies?
Methodological Answer:
- Data Normalization :
- Assay Consistency : Ensure uniform protocols (e.g., cell line passage number, incubation time) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate potency .
- Statistical Tools :
- Multivariate Analysis : PCA or PLS regression identifies structural descriptors (e.g., logP, polar surface area) correlating with activity .
- Outlier Detection : Grubbs’ test flags anomalous data points caused by impurities or degradation .
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct target binding versus off-target effects .
Advanced: What strategies mitigate adsorption losses during sample preparation for trace-level analysis?
Methodological Answer:
- Glassware Treatment : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .
- Solid-Phase Extraction (SPE) :
- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) retain polar and non-polar analytes. Conditioning with methanol (2 mL) and water (2 mL) optimizes recovery .
- Elution Solvent : 90:10 methanol:NH₄OH (1 M) elutes >95% of the compound .
- Matrix Effects : Spike deuterated internal standards (e.g., BP-3-d5) to correct for ion suppression in LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
